1-(2-ethoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
- Its melting point is 95-97°C, boiling point is 296°C (at standard pressure), relative density is 1.099 (at 109°C), and refractive index is 1.5348.
- Solubility: It dissolves in ethanol, ether, chloroform, and benzene, but is only slightly soluble in water and insoluble in petroleum ether.
m-Acetylphenol: is a crystalline compound with needle-like structures.
Usage: It serves as an intermediate in organic synthesis and is a key component in the synthesis of adrenaline (epinephrine), a hormone and neurotransmitter.
Chemical Formula: CHO.
CAS Number: 121-71-1.
Preparation Methods
- The process involves adding water and concentrated sulfuric acid to a reaction vessel, followed by slowly adding p-acetamidophenol at low temperatures (8-10°C).
- Then, sodium nitrite solution is added dropwise while maintaining the temperature above 90°C. After 1 hour of stirring, the solid product is cooled, filtered, and recrystallized from hot water to obtain pure m-Acetylphenol with a yield of 65%.
m-Acetylphenol: can be synthesized by reacting with .
Chemical Reactions Analysis
- Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
- Major products formed depend on the specific reaction conditions.
m-Acetylphenol: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Relevant in studies related to neurotransmitters and hormones.
Medicine: Its role in adrenaline synthesis makes it significant in pharmacology.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
- It acts as a precursor in the conversion of dopamine to adrenaline via enzymatic reactions.
- Molecular targets and pathways include enzymes like phenylethanolamine N-methyltransferase (PNMT).
m-Acetylphenol: is involved in the biosynthesis of adrenaline.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds like acetophenone, phenol, and hydroxyacetophenone.
Uniqueness: Its specific structure and role in adrenaline synthesis set it apart from related compounds.
Properties
Molecular Formula |
C30H33N3O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C30H33N3O2/c1-6-35-28-14-10-9-13-27(28)32-17-23(16-29(32)34)30-31-25-11-7-8-12-26(25)33(30)18-24-21(4)19(2)15-20(3)22(24)5/h7-15,23H,6,16-18H2,1-5H3 |
InChI Key |
VICJEGPPNUJKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C(=CC(=C5C)C)C)C |
Origin of Product |
United States |
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